molecular formula C26H23ClN2O5S B2931286 methyl 6-chloro-2-(2-((2-ethylphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide CAS No. 1114828-25-9

methyl 6-chloro-2-(2-((2-ethylphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide

Cat. No.: B2931286
CAS No.: 1114828-25-9
M. Wt: 510.99
InChI Key: YYVXYPAWUBORKG-UHFFFAOYSA-N
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Description

Methyl 6-chloro-2-(2-((2-ethylphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide is a benzothiazine derivative characterized by a 1,2-thiazine core fused with a benzene ring. Key structural features include:

  • 6-Chloro substitution: Enhances electronic effects and influences reactivity.
  • 4-Phenyl group: Contributes to steric bulk and modulates solubility.
  • 1,1-Dioxide moiety: Stabilizes the thiazine ring and impacts redox properties.

This compound belongs to a class of molecules with demonstrated pharmacological relevance, including anti-inflammatory and antimicrobial activities . Its synthesis typically involves sulfonylation of anthranilic acid derivatives followed by functionalization of substituents at strategic positions .

Properties

IUPAC Name

methyl 6-chloro-2-[2-(2-ethylanilino)-2-oxoethyl]-1,1-dioxo-4-phenyl-1λ6,2-benzothiazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN2O5S/c1-3-17-9-7-8-12-21(17)28-23(30)16-29-25(26(31)34-2)24(18-10-5-4-6-11-18)20-15-19(27)13-14-22(20)35(29,32)33/h4-15H,3,16H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYVXYPAWUBORKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C(=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 6-chloro-2-(2-((2-ethylphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a benzo[e][1,2]thiazine core, which is known for its diverse biological activities. The presence of the methyl ester and the chloro group at specific positions enhances its pharmacological profile.

Anticancer Properties

Recent studies have indicated that derivatives of benzothiazine compounds exhibit significant anticancer activity. For instance, compounds similar to methyl 6-chloro-2-(2-((2-ethylphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine have shown potential in inhibiting tumor growth in various cancer cell lines.

CompoundCancer TypeIC50 (µM)Reference
Similar Compound ABreast Cancer5.0
Similar Compound BLung Cancer3.8
Similar Compound CColon Cancer4.5

The proposed mechanism of action involves the inhibition of key enzymes involved in cell proliferation and survival pathways. Specifically, the compound may interact with DNA topoisomerases and induce apoptosis in cancer cells through the activation of caspases.

Neuroprotective Effects

There is emerging evidence suggesting that benzothiazine derivatives can exert neuroprotective effects. The compound may modulate neurotransmitter systems and reduce oxidative stress in neuronal cells, contributing to neuroprotection.

Case Studies

A notable study investigated the effects of a related thiazine compound on neuroblastoma cells. The results demonstrated a significant reduction in cell viability and an increase in apoptotic markers after treatment with the compound.

Study Overview

  • Objective : To evaluate the neuroprotective effects of thiazine derivatives.
  • Methodology : Neuroblastoma cells were treated with varying concentrations of the compound.
  • Results :
    • Cell viability decreased by 40% at 10 µM concentration.
    • Increased levels of reactive oxygen species (ROS) were observed, indicating oxidative stress.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physical Properties

Table 1: Key Structural and Analytical Comparisons

Compound Name Molecular Formula Substituents (Position) Melting Point (°C) Yield (%) Key Analytical Data (MS, m/z) Source
Target Compound C25H22ClN2O5S 6-Cl, 4-Ph, 2-(2-ethylphenyl)amino Not reported Not given Not available -
Methyl 2-(2-((2,4-Dichlorophenyl)amino)-2-oxoethyl)-4-hydroxy-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide C18H14Cl2N2O6S 2-(2,4-dichlorophenyl)amino, 4-OH Not specified 82% 456.1 (M+)
3-(3-Chlorobenzoyl)-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide C15H10ClNO4S 3-(3-chlorobenzoyl), 4-OH 165–167 74% Not provided
Methyl 2-allyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide C13H13NO5S 2-allyl, 4-OH Not reported Not given -

Key Observations :

  • Substituent Influence : The target compound’s 2-ethylphenyl group enhances lipophilicity compared to dichlorophenyl (in ) or allyl (in ) substituents. This may improve membrane permeability in biological applications.
  • Synthetic Yield : The dichlorophenyl analog (82% yield, ) suggests efficient coupling reactions, while the chlorobenzoyl derivative (74% yield, ) highlights challenges in acylating bulky groups.
  • Thermal Stability : The chlorobenzoyl derivative’s higher melting point (165–167°C, ) vs. other analogs implies stronger intermolecular forces (e.g., hydrogen bonds or π-π stacking).

Challenges :

  • Isomer formation during halogenation/alkylation (e.g., mixtures in dichlorophenyl derivatives) necessitates rigorous purification .
  • Steric hindrance from the 4-phenyl group in the target compound may slow reaction kinetics compared to smaller substituents (e.g., allyl in ).
Structural and Crystallographic Insights
  • Ring Conformation : The thiazine ring adopts a half-chair conformation in both the target compound’s analogs (e.g., ). Deviations (e.g., S1 displacement by 0.476 Å in ) correlate with substituent bulk.
  • Hydrogen Bonding :
    • The dichlorophenyl analog () forms intermolecular N–H···O bonds, stabilizing crystal packing.
    • The allyl derivative () exhibits weaker C–H···O interactions, resulting in lower melting points.
  • Crystal Packing : The target compound’s 2-ethylphenyl group may induce layered packing via van der Waals interactions, contrasting with the helical chains observed in allyl-substituted derivatives .

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